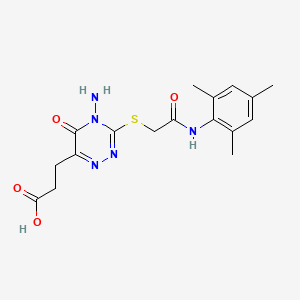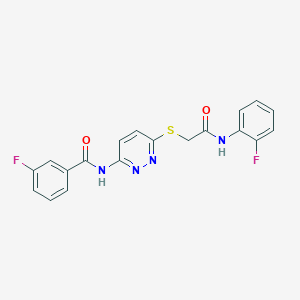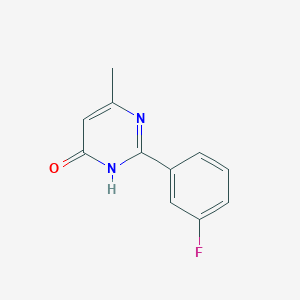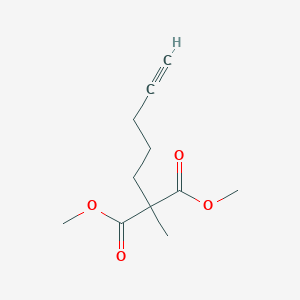![molecular formula C10H11N3O2S B2410884 N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propionamide CAS No. 954600-98-7](/img/structure/B2410884.png)
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(7-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propionamide” is a chemical compound with the molecular formula C10H11N3O2S. Its average mass is 237.278 Da and its monoisotopic mass is 237.057190 Da .
Synthesis Analysis
The synthesis of thiazolo[3,2-a]pyrimidines, which are derivatives of the compound , has been detailed in various studies. One of the most common methods involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . Another method involves the reaction of tetrahydropyrimidine-2-thiones with halocarboxylic acid esters or with 3-bromopentane-2,4-dione .Molecular Structure Analysis
The molecular structure of thiazolo[3,2-a]pyrimidines and their derivatives has been studied extensively. The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and the biological target . The structure of the isolated compounds was determined by one- and two-dimensional NMR and IR spectroscopy .Chemical Reactions Analysis
Thiazolo[3,2-a]pyrimidines have high reactivity towards various electrophilic reagents due to the presence of an active methylene group (C2H2) . The amino substitution of certain compounds could lead to an amino conjugation effect of the cyclic α,β-unsaturated ketone of 5H-thiazolo[3,2-a]pyrimidin-5-ones .Physical And Chemical Properties Analysis
The compound has a high frequency IR absorption band in the range of 1774-1754 cm-1, which is assigned to the carbonyl group stretching vibration of the thiazolone ring . The methylene groups in this bicyclic structure are diastereotopic, and their 1H NMR signals appear as doublets with a rather large spin-spin coupling, or in the form of multiplets .Wissenschaftliche Forschungsanwendungen
Antitumor Properties
The thiazolo[3,2-a]pyrimidine scaffold has demonstrated high antitumor activity. Researchers have explored derivatives of this compound as potential anticancer agents. Their ability to selectively target cancer cells makes them promising candidates for drug development .
Antibacterial Applications
Thiazolo[3,2-a]pyrimidine derivatives have also exhibited antibacterial properties. These compounds may inhibit bacterial growth by interfering with essential cellular processes. Researchers continue to investigate their effectiveness against various bacterial strains .
Anti-Inflammatory Effects
The anti-inflammatory potential of thiazolo[3,2-a]pyrimidine derivatives is noteworthy. These compounds may modulate inflammatory pathways, making them relevant in the development of anti-inflammatory drugs .
Designing New Medicines
The thiazolo[3,2-a]pyrimidine ring system shares structural similarities with purine. Researchers have exploited this similarity to design novel compounds capable of effectively binding to biological targets. By modifying the thiazolo[3,2-a]pyrimidine moiety, scientists can create ligands optimized for specific interactions .
Functionalization of Active Methylene Group
The 5H-thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives possess an active methylene group (C2H2). This center is highly reactive toward various electrophilic reagents, making it an attractive site for functionalization. Researchers explore ways to modify this group for specific applications .
Crystal Structures and Conformational Insights
Understanding the crystal structures of 2-(arylmethylidene) [1,3]thiazolo[3,2-a]pyrimidines provides valuable insights into their properties and potential interactions. Researchers analyze these structures to optimize drug design .
- Agarkov, A. S., Shiryaev, A. K., Solovieva, S. E., & Antipin, I. S. (2023). Synthesis, Chemical Properties, and Application of 2-Substituted Thiazolo[3,2-a]pyrimidine Derivatives. Russian Journal of Organic Chemistry, 59, 337–364
- Singh, V. K., Srivastava, A. K., & Srivastava, S. D. (2007). Synthesis and antibacterial activity of N-(6-X-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-2-yl)acetamides. Pharmaceutical Chemistry Journal, 44, 269
Wirkmechanismus
Target of Action
The compound N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propionamide, also known as N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)propanamide, is a member of the thiazolopyrimidine class of compounds . Thiazolopyrimidines are known to exhibit a broad spectrum of pharmacological activity . They are recognized as heterocyclic analogs of purine bases and can be considered as potential purine antagonists . They are known to be glutamate receptor antagonists and acetylcholinesterase inhibitors , suggesting that their primary targets could be glutamate receptors and acetylcholinesterase.
Mode of Action
Based on its classification as a glutamate receptor antagonist and acetylcholinesterase inhibitor , it can be inferred that it likely interacts with these targets to inhibit their function. This could result in changes in neurotransmission, given the roles of glutamate as an excitatory neurotransmitter and acetylcholinesterase in the breakdown of acetylcholine.
Biochemical Pathways
The compound’s interaction with its targets could affect several biochemical pathways. For instance, by acting as a glutamate receptor antagonist, it could influence glutamatergic neurotransmission, which plays a crucial role in learning, memory, and neural plasticity . As an acetylcholinesterase inhibitor, it could impact cholinergic neurotransmission, affecting processes such as muscle function, pain response, and cognitive function .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific interactions with its targets and the biochemical pathways it influences. Given its potential role as a glutamate receptor antagonist and acetylcholinesterase inhibitor, it could have effects such as modulating neurotransmission, potentially influencing cognitive function, pain response, and other neurological processes .
Zukünftige Richtungen
The future directions for the study of thiazolo[3,2-a]pyrimidines and their derivatives are promising. They are considered promising scaffolds for the design of new medicines, including anticancer drugs . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .
Eigenschaften
IUPAC Name |
N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-3-7(14)12-8-6(2)11-10-13(9(8)15)4-5-16-10/h4-5H,3H2,1-2H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWWSEJQJYEOGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(N=C2N(C1=O)C=CS2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propionamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 7-(4-methoxyphenyl)-2-oxo-3-phenyl-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carboxylate](/img/structure/B2410804.png)



![Isopropyl 2-(butylthio)-7-methyl-5-(3-methyl-2-thienyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2410817.png)
![[1,2,4]Triazolo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B2410819.png)
![6-isopropyl-N-(2-methoxybenzyl)-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B2410820.png)

![1-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-3-phenylurea](/img/structure/B2410822.png)

